molecular formula C6H10O3 B13811394 4,5-Dihydroxyhex-5-en-3-one

4,5-Dihydroxyhex-5-en-3-one

Cat. No.: B13811394
M. Wt: 130.14 g/mol
InChI Key: UKHLZYXTULWTNR-UHFFFAOYSA-N
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Description

4,5-Dihydroxyhex-5-en-3-one is an organic compound with the molecular formula C6H10O3 This compound is characterized by the presence of two hydroxyl groups and a double bond within a six-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxyhex-5-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation steps. For instance, the reaction between hexanal and acetone under basic conditions can yield the desired product after subsequent oxidation and reduction steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions, followed by purification processes such as distillation and crystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxyhex-5-en-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihydroxyhex-5-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydroxyhex-5-en-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the double bond play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydroxyhex-5-en-3-one is unique due to its specific arrangement of hydroxyl groups and a double bond within a six-carbon chain. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4,5-dihydroxyhex-5-en-3-one

InChI

InChI=1S/C6H10O3/c1-3-5(8)6(9)4(2)7/h6-7,9H,2-3H2,1H3

InChI Key

UKHLZYXTULWTNR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(=C)O)O

Origin of Product

United States

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